tert-Butyl (6-methylpiperidin-3-yl)carbamate hydrochloride
Description
Historical Development in Chemical Research Literature
The synthesis and characterization of tert-butyl (6-methylpiperidin-3-yl)carbamate hydrochloride trace back to advancements in carbamate chemistry during the late 20th century. Carbamates gained prominence as protective groups for amines due to their stability under diverse reaction conditions. The specific compound emerged from efforts to optimize stereochemical control in piperidine derivatives, with early synthetic routes involving the reaction of tert-butyl chloroformate with 6-methylpiperidine under basic conditions. Key milestones include:
- 2009 : Initial structural characterization of related tert-butyl piperidine carbamates, as evidenced by PubChem records.
- 2015–2020 : Refinement of stereoselective synthesis protocols, particularly for (3R,6R) and (3R,6S) diastereomers, driven by demand for enantiopure intermediates in drug discovery.
- 2023 : Commercial availability of the compound for research purposes, with suppliers like GlpBio standardizing purity criteria (≥98%) and storage protocols.
This compound’s development reflects broader trends in heterocyclic chemistry, where modular synthesis enables precise control over molecular architecture.
Conceptual Positioning within Heterocyclic Chemistry
Piperidine, a six-membered heterocycle with one nitrogen atom, serves as a foundational scaffold in medicinal chemistry. This compound exemplifies strategic functionalization of this core structure:
The stereochemistry at C3 and C6 (e.g., 3R,6R vs. 3R,6S) further dictates spatial orientation, impacting molecular recognition in enzyme-binding pockets.
Research Significance in Medicinal Chemistry
This compound’s utility spans multiple domains:
- Protecting Group Strategy : The tert-butyl carbamate (Boc) group shields the piperidine amine during synthetic sequences, enabling subsequent deprotection under mild acidic conditions. For example, in peptide synthesis, Boc-protected intermediates prevent unwanted side reactions during coupling steps.
- Enzyme Inhibition Studies : Piperidine derivatives are explored as inhibitors of proteases and kinases. The methyl and carbamate substituents provide a template for structure-activity relationship (SAR) studies targeting hydrophobic binding pockets.
- Pharmacophore Development : The compound serves as a precursor to bioactive molecules, such as neuromodulators and antiviral agents, where the piperidine ring mimics natural substrates.
Recent applications include its use in synthesizing HIV-1 protease inhibitors and serotonin reuptake modulators , underscoring its versatility.
Taxonomic Classification within Piperidine-Derived Carbamates
The compound belongs to a well-defined subclass of piperidine carbamates, distinguished by substituent patterns and stereochemistry:
Comparative analysis with analogous compounds reveals distinct properties:
This taxonomy highlights the compound’s unique niche as a stereochemically defined, dual-functionalized piperidine carbamate.
Properties
IUPAC Name |
tert-butyl N-(6-methylpiperidin-3-yl)carbamate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2.ClH/c1-8-5-6-9(7-12-8)13-10(14)15-11(2,3)4;/h8-9,12H,5-7H2,1-4H3,(H,13,14);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPMUMPACLMBJGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CN1)NC(=O)OC(C)(C)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-Butyl (6-methylpiperidin-3-yl)carbamate hydrochloride typically involves the reaction of tert-butyl carbamate with 6-methylpiperidine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to maintain consistency and purity .
Chemical Reactions Analysis
tert-Butyl (6-methylpiperidin-3-yl)carbamate hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Scientific Research Applications
tert-Butyl (6-methylpiperidin-3-yl)carbamate hydrochloride is widely used in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibitors and receptor binding studies.
Industry: It is used in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of tert-Butyl (6-methylpiperidin-3-yl)carbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structural Analogs
Piperidine and Pyrrolidine Derivatives
Key Differences:
- Substituents and Ring Size: The target compound’s piperidine ring (6-membered) contrasts with pyrrolidine derivatives (5-membered), such as tert-butyl ((3R,4R)-4-hydroxypyrrolidin-3-yl)carbamate hydrochloride (CAS: 1820575-70-9), which introduces a hydroxyl group and reduced ring size. Molecular Weight: Pyrrolidine analogs (e.g., C9H19ClN2O3, MW: 238.71) are lighter than estimated piperidine derivatives (~248–265 g/mol), impacting pharmacokinetic properties .
Table 1: Piperidine/Pyrrolidine Carbamate Derivatives
Pyridine-Based Carbamates
Key Differences:
- Aromatic vs. Saturated Rings : Pyridine derivatives (e.g., tert-butyl (6-chloro-5-pivalamidopyridin-2-yl)methylcarbamate, CAS: 1142192-00-4) feature an aromatic nitrogen-containing ring, enhancing electronic stability but reducing basicity compared to piperidine .
- Substituent Diversity : Halogens (Br, Cl), methoxy, and pivalamido groups dominate pyridine analogs, influencing reactivity in cross-coupling reactions .
Table 2: Pyridine Carbamate Derivatives
Spirocyclic and Azetidine Derivatives
Key Differences:
- Azetidine Rings : Smaller 4-membered rings (e.g., tert-butyl N-(azetidin-3-yl)carbamate hydrochloride, CAS: 67376-94-7) exhibit higher ring strain, affecting synthetic accessibility .
Table 3: Spirocyclic/Azetidine Carbamates
Limitations and Data Gaps
- Exact physicochemical data (e.g., solubility, melting point) for tert-butyl (6-methylpiperidin-3-yl)carbamate hydrochloride are absent in the evidence.
Biological Activity
Tert-butyl (6-methylpiperidin-3-yl)carbamate hydrochloride is a compound of significant interest in medicinal chemistry and biological research due to its potential therapeutic applications and unique biological activity. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a tert-butyl group attached to a 6-methylpiperidine moiety, which contributes to its biological activity. The structure allows for interactions with various biological targets, including enzymes and receptors.
The biological activity of this compound primarily involves its ability to inhibit or activate specific molecular targets . This interaction is facilitated through:
- Hydrogen bonding : The compound can form stable hydrogen bonds with amino acid residues in enzyme active sites.
- Hydrophobic interactions : The hydrophobic tert-butyl group enhances binding affinity to lipid-rich environments such as cellular membranes.
These interactions can modulate enzymatic activity, influencing pathways related to signal transduction and metabolic regulation.
Enzyme Inhibition Studies
Studies have shown that this compound acts as an enzyme inhibitor. It has been investigated for its potential in treating neurological disorders by targeting specific enzymes involved in neurotransmitter regulation. For instance, it has been noted for its ability to inhibit acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine, potentially enhancing cholinergic signaling in the brain.
Case Studies
- Neuroprotective Effects : In a study focusing on Alzheimer's disease (AD), the compound demonstrated neuroprotective effects by modulating pathways involved in amyloid-beta toxicity. This suggests a potential role in multi-target therapeutic strategies for AD .
- Cancer Research : Research has indicated that the compound may inhibit cancer cell proliferation by interfering with key signaling pathways. In vitro studies showed that it could induce apoptosis in cancer cell lines, highlighting its potential as an anticancer agent .
Comparative Biological Activity
To better understand the biological significance of this compound, a comparative analysis with similar compounds is useful:
| Compound Name | Mechanism of Action | Therapeutic Application |
|---|---|---|
| Tert-butyl N-methyl-N-(piperidin-3-yl)carbamate | Enzyme inhibition | Neurological disorders |
| M4 Compound | Multi-target interaction | Alzheimer's disease |
| Lapatinib-derived analogs | Microtubule destabilization | Cancer therapy |
This table illustrates how variations in structure can influence the mechanism of action and therapeutic applications of related compounds.
Research Findings
Recent studies have provided insights into the binding affinities and pharmacokinetic profiles of this compound:
- Binding Affinity : The compound exhibits high binding affinity for several target enzymes, suggesting strong potential for therapeutic applications.
- Pharmacokinetics : Investigations into its pharmacokinetic properties have shown favorable absorption rates and metabolic stability, making it a suitable candidate for drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
